molecular formula C20H23N3O6 B1421967 Boc-D-tryptophan N-hydroxysuccinimide ester CAS No. 22220-11-7

Boc-D-tryptophan N-hydroxysuccinimide ester

Cat. No. B1421967
CAS RN: 22220-11-7
M. Wt: 401.4 g/mol
InChI Key: CPJXMXQYRHNIFU-OAHLLOKOSA-N
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Description

Boc-D-tryptophan N-hydroxysuccinimide ester is a white to off-white powder . It is also known by other names such as Boc-D-Trp-OSu and (2,5-dioxopyrrolidin-1-yl) (2R)-3- (1H-indol-3-yl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate .


Molecular Structure Analysis

The molecular formula of Boc-D-tryptophan N-hydroxysuccinimide ester is C20H23N3O6 . Its molecular weight is 401.42 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2R)-3- (1H-indol-3-yl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate .


Physical And Chemical Properties Analysis

Boc-D-tryptophan N-hydroxysuccinimide ester is a white to off-white powder . Its molecular weight is 401.42 g/mol . The melting point is 141-146 ºC .

Scientific Research Applications

Peptide Synthesis and Drug Delivery

Boc-D-tryptophan N-hydroxysuccinimide ester is instrumental in the field of peptide synthesis. It is used in environmentally benign methodologies for peptide bond synthesis, avoiding toxic solvents and reactants. This approach has been successfully applied to the synthesis of peptides like Leu-enkephalin, demonstrating its efficiency and environmental friendliness (Bonnamour et al., 2013). Furthermore, it's used in derivatization for LC/MS quantification of neurotransmitters, showcasing its role in enhancing sensitivity and specificity in mass spectrometric detection of amino acid-based neurotransmitters (Zhang et al., 2014).

Material Science and Polymer Chemistry

In material science, Boc-D-tryptophan N-hydroxysuccinimide ester is used for grafting tryptophan-based peptides onto materials like oxidized nanocellulose, achieving uniform coupling without altering the polysaccharide, indicating its potential in creating functionalized material surfaces (Barazzouk & Daneault, 2012). It's also pivotal in the synthesis of biocompatible, fluorescent, chiral polymers with smart pH-responsiveness, showing potential in fields like drug delivery (Roy et al., 2013).

Chemical Synthesis and Modification

This compound is also used in chemical synthesis, for instance, in the regioselective alkylation at the C-2 indole position of tryptophan, showcasing its versatility in organic synthesis (Potukuchi & Bach, 2013). Additionally, it's employed in the synthesis of sequential polydepsipeptides and other complex molecules, demonstrating its role in the creation of novel compounds with potential applications across various scientific fields (Katakai et al., 2004).

Future Directions

Boc-D-tryptophan N-hydroxysuccinimide ester is a product for proteomics research . As such, its future directions are likely tied to advancements in this field.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXMXQYRHNIFU-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679792
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-tryptophan N-hydroxysuccinimide ester

CAS RN

22220-11-7
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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